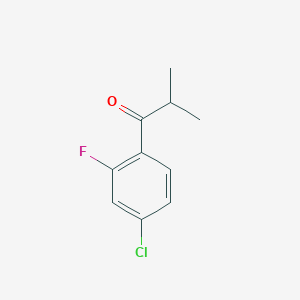

1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one

Description

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGALVMKMGCNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 1-(4-chloro-2-fluorophenyl)-2-methylpropan-1-one, a halogenated aromatic ketone of significant interest in synthetic chemistry. Due to its unique structural features—a sterically hindered isopropyl ketone and a di-substituted phenyl ring with competing electronic effects—this compound serves as a valuable intermediate for creating more complex molecules. Its fluorinated nature suggests potential applications in the development of metabolically stable pharmaceuticals and advanced agrochemicals.[1][2] This guide details the compound's physicochemical properties, provides a mechanistic rationale and a detailed protocol for its synthesis via Friedel-Crafts acylation, predicts its spectroscopic characteristics, discusses its reactivity, and outlines critical safety and handling procedures.

Molecular Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

This compound is a precise chemical name that describes its structure. However, in research and commercial contexts, it is primarily identified by its CAS number. A compilation of its key identifiers is presented below for unambiguous reference.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 1341892-32-7 | [3] |

| Molecular Formula | C₁₀H₁₀ClFO | [3] |

| Molecular Weight | 200.64 g/mol | [3] |

| InChIKey | PTGALVMKMGCNQQ-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(C)C(=O)C1=C(C=C(C=C1)Cl)F | [3] |

| Synonyms | 1-(4-Chloro-2-fluoro-phenyl)-2-methyl-propan-1-one, MFCD17290246 | [3] |

Core Physicochemical Data

While experimentally determined physical constants for this specific molecule are not widely published, its properties can be predicted based on its structure and comparison with similar compounds. It is expected to be a liquid or a low-melting solid at room temperature and is likely soluble in common organic solvents like ethanol, acetone, and dichloromethane, with limited solubility in water.[4][5]

| Property | Predicted/Observed Value | Notes |

| Appearance | Colorless to light yellow liquid or solid | Based on analogous compounds.[4] |

| Boiling Point | >200 °C (Predicted) | A high boiling point is expected due to its molecular weight and polarity. |

| Melting Point | Not specified | Likely a low-melting solid or liquid at ambient temperature. |

| Solubility | Soluble in organic solvents; sparingly soluble in water | The polar ketone group offers some polarity, but the aromatic ring and alkyl chain dominate. |

| Storage | Store sealed in a dry, room-temperature environment | To prevent hydration and degradation. |

Structural Analysis

The chemical behavior of this compound is governed by its distinct functional groups:

-

Aryl Ketone: The carbonyl group (C=O) is a key reactive site, susceptible to nucleophilic attack and reduction. Its conjugation with the aromatic ring influences both its reactivity and spectroscopic properties.

-

4-Chloro and 2-Fluoro Phenyl Group: The two halogen substituents on the aromatic ring are electron-withdrawing via induction but electron-donating via resonance. Both are ortho-, para-directing groups in electrophilic aromatic substitution. Their presence is crucial for modulating the electronic properties of the ring and is a common strategy in drug design to block metabolic oxidation and improve bioavailability.[2]

-

Isopropyl Group: The bulky isopropyl group adjacent to the carbonyl provides significant steric hindrance, which can influence the approach of nucleophiles to the carbonyl carbon.

Synthesis and Mechanistic Insights

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this class of aryl ketones is the Friedel-Crafts acylation.[6] This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring using a strong Lewis acid catalyst. For the target molecule, this involves the reaction of 1-chloro-3-fluorobenzene with isobutyryl chloride in the presence of a catalyst such as anhydrous aluminum chloride (AlCl₃).

Mechanistic Rationale

The reaction proceeds through a well-established mechanism initiated by the Lewis acid.[7]

-

Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of isobutyryl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized acylium ion ((CH₃)₂CH-C⁺=O).

-

Electrophilic Attack: The π-electron system of the 1-chloro-3-fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.

-

Rearomatization: A weak base (often the AlCl₄⁻ complex) abstracts a proton from the carbon atom where the acyl group was added. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.

Regioselectivity Analysis

The substitution pattern on the aromatic ring is a critical consideration. Both the fluorine at C2 and the chlorine at C4 are ortho-, para-directing groups.

-

The fluorine atom directs incoming electrophiles to its ortho (C1 and C3) and para (C5) positions.

-

The chlorine atom directs to its ortho (C3 and C5) and para (C1) positions.

The positions are numbered with the ketone attachment point as C1. The most favorable position for acylation is C1, which is ortho to the fluorine and para to the chlorine. This position is electronically activated by both halogens through resonance, making it the most nucleophilic site and leading to the desired isomer as the major product. Steric hindrance from the existing substituents makes attack at C3 and C5 less likely.

Detailed Experimental Protocol: Synthesis of this compound

Causality Note: This protocol is adapted from established Friedel-Crafts acylation procedures.[6] Anhydrous conditions are critical because the Lewis acid catalyst (AlCl₃) and the acyl chloride are highly sensitive to moisture. A non-polar aprotic solvent like dichloromethane (DCM) is chosen because it effectively solvates the reactants without coordinating to and deactivating the catalyst.[8] The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between AlCl₃ and the acyl chloride, which helps prevent side reactions.

Materials and Reagents:

-

1-Chloro-3-fluorobenzene

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and an ice bath.

Procedure:

-

Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0 °C using an ice bath.

-

Reactant Addition: Add 1-chloro-3-fluorobenzene (1.0 equivalent) to the cooled suspension.

-

Acyl Chloride Addition: Add isobutyryl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Workflow Visualization

Caption: Friedel-Crafts acylation synthesis workflow.

Spectroscopic Characterization

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale and Predicted Splitting Pattern |

| ¹H NMR | -CH(CH₃)₂ | ~3.0 - 3.5 ppm | Septet . The methine proton is deshielded by the adjacent carbonyl group and is split by the six equivalent methyl protons. |

| -CH(CH ₃)₂ | ~1.1 - 1.3 ppm | Doublet . The six equivalent protons of the two methyl groups are split by the single methine proton. | |

| Aromatic Hs | ~7.2 - 7.8 ppm | Multiplets . Three protons on the aromatic ring will exhibit complex splitting patterns due to H-H and H-F coupling. | |

| ¹³C NMR | C =O | ~195 - 205 ppm | The characteristic chemical shift for a ketone carbonyl carbon. |

| Aromatic Cs | ~115 - 165 ppm | Six distinct signals are expected. Carbons bonded to halogens (C-F, C-Cl) and the carbonyl group will be significantly shifted. C-F coupling will be observed. | |

| -C H(CH₃)₂ | ~35 - 45 ppm | Aliphatic carbon adjacent to the carbonyl. | |

| -CH(C H₃)₂ | ~18 - 22 ppm | Aliphatic methyl carbons. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z 200/202 | The presence of one chlorine atom will result in a characteristic M⁺/M+2 isotopic pattern with an approximate 3:1 intensity ratio. |

| Key Fragments | m/z 157/159, 43 | Loss of the isopropyl radical (•CH(CH₃)₂) to give the [C₇H₃ClFO]⁺ acylium ion. The peak at m/z 43 corresponds to the isopropyl cation [(CH₃)₂CH]⁺. | |

| IR Spec. | C=O Stretch | ~1680 - 1700 cm⁻¹ | Strong, sharp peak . Conjugation with the aromatic ring lowers the frequency from the typical ~1715 cm⁻¹ for aliphatic ketones.[9][10][11] |

| C-F Stretch | ~1200 - 1250 cm⁻¹ | Strong absorption characteristic of aryl fluorides. | |

| C-Cl Stretch | ~700 - 800 cm⁻¹ | Moderate to strong absorption. |

Chemical Reactivity and Potential Applications

Reactivity Profile

This compound is a versatile synthetic intermediate.

-

Ketone Reduction: The carbonyl group can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This creates a new chiral center, opening pathways to enantioselective synthesis.

-

Alpha-Halogenation: The methine proton alpha to the carbonyl can be substituted under appropriate conditions (e.g., with NBS or Br₂), providing a handle for further functionalization.

-

Condensation Reactions: The ketone can participate in various condensation reactions, such as the Wittig or aldol reactions, to form larger, more complex structures.

Role as a Synthetic Building Block

This molecule is a key building block for introducing the 4-chloro-2-fluorophenyl moiety into a target structure. This specific substitution pattern is valuable in medicinal chemistry for several reasons:

-

Metabolic Stability: The fluorine atom can block sites of metabolic oxidation by cytochrome P450 enzymes, increasing the half-life of a drug candidate.[2]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites, potentially enhancing binding affinity and potency.

-

Modulation of Physicochemical Properties: Halogen atoms influence a molecule's lipophilicity (LogP) and acidity/basicity (pKa), which are critical parameters for absorption, distribution, metabolism, and excretion (ADME) profiles.

A related, non-fluorinated analog, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, is a key intermediate in the synthesis of the fungicide cyproconazole, highlighting the importance of this structural class in agrochemistry.[12]

Logical Application Pathway

Caption: Potential synthetic pathways from the title compound.

Safety, Handling, and Storage

GHS Hazard Identification

This compound is classified as hazardous. All handling should be performed by trained personnel using appropriate personal protective equipment (PPE).

| GHS Classification | Pictogram | Signal Word | Hazard Statement | Source |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed | [3] | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation | [3] | |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation | [3] | |

| Specific Target Organ Toxicity | Warning | H335: May cause respiratory irritation | [3] |

Precautionary Measures and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

First Aid Procedures

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Storage and Disposal

-

Storage: Keep the container tightly closed. Store in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not discharge into drains or the environment.

References

-

ChemBK. (2024). 1-Chloro-2-methyl-2-propanol. Retrieved from [Link]

- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Chlorophenyl)-2-methylpropan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-(4-chlorophenyl)propan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-methyl-1-propanol. Retrieved from [Link]

-

Gentilucci, L., et al. (n.d.). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PMC. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1-chloro-2-methylpropane 1H proton nmr spectrum. Retrieved from [Link]

-

El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Retrieved from [Link]

-

ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.

-

The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. YouTube. Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

-

Frostburg State University Chemistry Department. (2018). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]

-

Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Chloro-2-(2-fluorobenzoyl)phenyl)-2-methyl-1H-imidazole-5-carboxylic Acid. Retrieved from [Link]

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from [Link]

-

ResearchGate. (2025). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides. Retrieved from [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Patsnap. (n.d.). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Retrieved from [Link]

-

NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. This compound | C10H10ClFO | CID 59682154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. guidechem.com [guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Synthesis of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one

This guide provides a comprehensive technical overview of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one, a halogenated aromatic ketone of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its molecular architecture, a plausible and detailed synthetic protocol, and a thorough analysis of its expected spectroscopic characteristics. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating and expert-driven narrative.

Introduction: The Significance of Halogenated Aromatic Ketones

Halogenated organic compounds, particularly those incorporating fluorine and chlorine, are of profound importance in the pharmaceutical industry.[1] The introduction of these halogens into a molecular scaffold can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] this compound is a propiophenone derivative that embodies this principle. Its structure, featuring a dichlorinated and fluorinated phenyl ring, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[3] The strategic placement of the chloro and fluoro substituents can influence the molecule's electronic properties and its interactions within a biological system, making a thorough understanding of its structure and synthesis paramount for its effective utilization in drug discovery pipelines.[4]

Molecular Structure and Properties

The molecular structure of this compound is characterized by a central carbonyl group linking an isopropyl moiety to a 4-chloro-2-fluorophenyl ring.

Key Structural Features:

-

Aromatic Ring: A benzene ring substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position.

-

Carbonyl Group: A ketone functional group (C=O) that is conjugated with the aromatic ring. This conjugation influences the electronic properties and reactivity of the molecule.

-

Isopropyl Group: A branched alkyl group (-CH(CH₃)₂) attached to the carbonyl carbon.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClFO | PubChem |

| Molecular Weight | 200.64 g/mol | PubChem |

| CAS Number | 1341892-32-7 | PubChem |

| IUPAC Name | This compound | PubChem |

| Appearance | Expected to be a liquid or low-melting solid | General Knowledge |

Synthesis via Friedel-Crafts Acylation: A Detailed Protocol and Mechanistic Rationale

The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with isobutyryl chloride.[5][6] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism and Regioselectivity

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of isobutyryl chloride, facilitating its departure and generating the resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich π-system of the 1-chloro-3-fluorobenzene ring. Subsequent deprotonation restores the aromaticity of the ring, yielding the final ketone product.

The directing effects of the existing substituents on the aromatic ring are crucial in determining the regiochemical outcome of the reaction. Both chlorine and fluorine are ortho, para-directing groups due to their ability to donate electron density to the ring through resonance (+M effect), which stabilizes the arenium ion intermediate.[7] However, they are also deactivating groups due to their strong electron-withdrawing inductive effects (-I effect).[8]

In the case of 1-chloro-3-fluorobenzene, the incoming acyl group will be directed to the positions ortho and para to the activating substituents. The fluorine atom is a more effective resonance donor than chlorine due to better orbital overlap between the 2p orbitals of fluorine and carbon.[7] This makes the positions ortho and para to the fluorine more activated. Steric hindrance from the bulky isobutyryl group will disfavor substitution at the position between the two halogens. Therefore, the major product is expected to be this compound, where acylation occurs para to the chlorine and ortho to the fluorine.

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure optimal reaction conditions and product purity.

Materials and Reagents:

-

1-Chloro-3-fluorobenzene

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube.

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: Cool the suspension to 0 °C using an ice bath. To this, add isobutyryl chloride (1.0 eq.) dropwise via the dropping funnel over 15-20 minutes. The formation of the acylium ion is an exothermic process, and maintaining a low temperature is crucial to prevent side reactions.

-

Addition of Aromatic Substrate: After the addition of isobutyryl chloride is complete, add 1-chloro-3-fluorobenzene (1.0 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization: A Predictive Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4-7.6 | m | 1H | Ar-H | Aromatic proton ortho to the carbonyl group, deshielded. |

| ~7.1-7.3 | m | 2H | Ar-H | Remaining aromatic protons. |

| ~3.5-3.8 | septet | 1H | -CH(CH₃)₂ | Methine proton adjacent to the carbonyl group, split by six methyl protons. |

| ~1.1-1.3 | d | 6H | -CH(CH₃)₂ | Equivalent methyl protons, split by the methine proton. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| >200 | C=O | Carbonyl carbon, highly deshielded. |

| ~160 (d, J_CF) | C-F | Aromatic carbon directly bonded to fluorine, showing a large C-F coupling constant. |

| ~135 | C-Cl | Aromatic carbon directly bonded to chlorine. |

| ~130-140 | C-C=O | Aromatic carbon attached to the carbonyl group. |

| ~115-130 | Ar-C | Remaining aromatic carbons. |

| ~35-40 | -CH(CH₃)₂ | Methine carbon of the isopropyl group. |

| ~18-22 | -CH(CH₃)₂ | Methyl carbons of the isopropyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2970-2870 | Medium | Aliphatic C-H stretch |

| ~1680-1660 | Strong | C=O stretch (conjugated ketone) |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretch |

| ~1250-1150 | Strong | C-F stretch |

| ~850-800 | Strong | C-Cl stretch |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): A prominent peak at m/z = 200, with a characteristic M+2 peak at m/z = 202 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom.

-

Major Fragments:

-

m/z = 157: Loss of the isopropyl group (-C₃H₇).

-

m/z = 129: Loss of the isobutyryl group (-COC₃H₇).

-

m/z = 43: The isopropyl cation (C₃H₇⁺).

-

Applications in Drug Discovery and Development

Substituted propiophenones are valuable building blocks in medicinal chemistry.[9] The presence of both chloro and fluoro substituents in this compound offers several advantages for drug design:

-

Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block metabolically labile positions, increasing the in vivo half-life of a drug candidate.[1]

-

Lipophilicity and Permeability: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[2]

-

Target Binding: The electronegative nature of fluorine and chlorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.

This particular ketone could serve as a precursor for the synthesis of a variety of biologically active molecules, including enzyme inhibitors, receptor antagonists, and other therapeutic agents. The isopropyl ketone moiety can be further modified, for example, through reduction to a secondary alcohol, which introduces a chiral center and a new point for diversification.

Conclusion

This compound represents a strategically important molecular scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive analysis of its molecular structure, a detailed and scientifically grounded protocol for its synthesis via Friedel-Crafts acylation, and a predictive overview of its spectroscopic characteristics. By understanding the causality behind the synthetic choices and the interpretation of its analytical data, researchers and drug development professionals can effectively utilize this versatile intermediate in their quest for new and improved medicines.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

-

ResearchGate. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. [Link]

-

Wikipedia. Electrophilic aromatic directing groups. [Link]

-

PubMed. Synthesis and biological activity of chloromethyl ketones of leucine enkephalin. [Link]

-

PubMed. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. [Link]

-

Chemistry Stack Exchange. Rate of EAS in chlorobenzene and fluorobenzene. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

The Torch. Fluorine: An emerging compound in medicinal chemistry. [Link]

-

College of Saint Benedict and Saint John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

-

Royal Society of Chemistry. Trifluoromethyl ketones: properties, preparation, and application. [Link]

-

MDPI. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

Master Organic Chemistry. Interpreting Infrared (IR) Spectroscopy: A Quick Primer. [Link]

-

LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. [Link]

-

Doc Brown's Chemistry. 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

PubMed. The role of fluorine in medicinal chemistry. [Link]

-

ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

-

ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

Sources

- 1. chemxyne.com [chemxyne.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of chloromethyl ketones of leucine enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 9. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its structural features, including a substituted phenyl ring and a ketone functional group, make it a valuable building block for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, with a focus on practical insights for laboratory professionals.

Chemical Identity and Nomenclature

Proper identification of a chemical compound is crucial for scientific accuracy and safety. This compound is known by several synonyms, which are often encountered in chemical catalogs and scientific literature.

Systematic Name: this compound[1]

Common Synonyms:

-

1-(4-Chloro-2-fluoro-phenyl)-2-methyl-propan-1-one[1]

-

1-(4-Chloro-2-fluorophenyl)-2-methyl-1-propanone[1]

-

4-Chloro-2-fluoro-isobutyrophenone

CAS Number: 1341892-32-7[1]

Trade Names: To date, there are no established trade names for this compound, as it is primarily used as a research and laboratory chemical.

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClFO | [1] |

| Molecular Weight | 200.64 g/mol | [1] |

| Appearance | Likely a solid or oil | Inferred from similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from structure |

Synthesis Protocol: Friedel-Crafts Acylation

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the isobutyryl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 1-chloro-3-fluorobenzene. The directing effects of the chloro and fluoro substituents guide the acylation primarily to the position para to the chlorine atom and ortho to the fluorine atom.

Caption: Mechanism of Friedel-Crafts Acylation.

Step-by-Step Experimental Workflow

This protocol is adapted from the synthesis of the analogous compound, 1-(4-chlorophenyl)-2-methylpropan-1-one.

Materials:

-

1-Chloro-3-fluorobenzene

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension in an ice bath to 0-5 °C. To the dropping funnel, add a solution of isobutyryl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature below 5 °C. After the addition is complete, add a solution of 1-chloro-3-fluorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise from the same dropping funnel over 30-60 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Work-up: Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: Experimental workflow for the synthesis.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. The presence of three distinct functional handles—the ketone, the chloro group, and the fluoro group—allows for a variety of subsequent chemical transformations.

-

Pharmaceutical Synthesis: Halogenated aromatic ketones are common precursors in the synthesis of active pharmaceutical ingredients (APIs). The chloro and fluoro substituents can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. While specific drugs derived directly from this starting material are not prominently documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents.

-

Agrochemical Synthesis: Similar to pharmaceuticals, the development of new pesticides and herbicides often involves the use of halogenated intermediates. The specific substitution pattern on the aromatic ring can contribute to the biological activity and selectivity of the agrochemical.

-

Material Science: Aromatic ketones can be used in the synthesis of specialized polymers and other materials where their photophysical or thermal properties are of interest.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Spectroscopic Data (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, a septet for the methine proton of the isopropyl group, and a doublet for the two methyl groups. The aromatic signals will be split due to coupling with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the carbons of the isopropyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 200.64). The isotopic pattern of the molecular ion will reveal the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M peak).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Absorptions corresponding to C-H stretching of the aromatic and aliphatic groups, as well as C-Cl and C-F stretching, will also be present.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its synthesis via Friedel-Crafts acylation is a well-established and scalable method. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

Sources

An In-depth Technical Guide to 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one is a halogenated aromatic ketone that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its molecular architecture, featuring a di-substituted phenyl ring with both chloro and fluoro groups, along with a sterically hindered isopropyl ketone moiety, offers a unique combination of physicochemical properties and reactive sites. This guide provides a comprehensive overview of its known and predicted properties, a detailed plausible synthesis protocol, and an exploration of its potential applications in the development of novel therapeutics.

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of the 2-fluoro substituent can influence the conformation of the molecule and introduce the potential for hydrogen bonding, while the 4-chloro substituent can enhance binding interactions and impact the overall electronic properties of the aromatic ring.

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not extensively available in the public domain. However, based on its chemical structure and data from analogous compounds, the following properties can be predicted.

| Property | Value | Source/Method |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1341892-32-7 | PubChem[1] |

| Molecular Formula | C₁₀H₁₀ClFO | PubChem[1] |

| Molecular Weight | 200.64 g/mol | PubChem[1] |

| Appearance | Predicted to be a colorless to pale yellow liquid or a low-melting solid at room temperature. | Inferred from similar compounds. |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Low solubility in water is expected. | Inferred from its nonpolar structure. |

| Canonical SMILES | CC(C)C(=O)C1=C(C=C(C=C1)Cl)F | PubChem[1] |

| InChIKey | PTGALVMKMGCNQQ-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Principle

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring. The directing effects of the existing substituents on the aromatic ring determine the position of acylation. In the case of 1-chloro-3-fluorobenzene, both the chloro and fluoro groups are ortho-, para-directing. However, the position para to the fluorine and ortho to the chlorine is sterically less hindered and electronically favored, leading to the desired product.

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

-

1-Chloro-3-fluorobenzene

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice-water bath. Slowly add isobutyryl chloride (1.05 equivalents) to the stirred suspension.

-

Addition of Aromatic Substrate: Add 1-chloro-3-fluorobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the two equivalent methyl groups of the isopropyl moiety, a septet for the methine proton of the isopropyl group, and complex multiplets in the aromatic region corresponding to the three protons on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl and methine carbons of the isopropyl group, a signal for the carbonyl carbon, and several signals in the aromatic region, with their chemical shifts influenced by the chloro and fluoro substituents.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected around 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of the isopropyl group and other characteristic cleavages.

Reactivity and Potential Applications in Drug Development

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The ketone functionality can be readily transformed into other functional groups, providing a handle for further molecular elaboration.

Caption: Key chemical transformations of the ketone functional group.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This introduces a chiral center, which is often crucial for biological activity.

-

Grignard and Organolithium Reactions: Addition of Grignard or organolithium reagents to the ketone yields tertiary alcohols, allowing for the introduction of various alkyl or aryl groups.

-

Wittig Reaction: The Wittig reaction can be employed to convert the carbonyl group into a carbon-carbon double bond, providing a scaffold for further functionalization.

-

Reductive Amination: The ketone can undergo reductive amination to form various substituted amines, a common functional group in many pharmaceuticals.

The presence of the chloro and fluoro substituents on the aromatic ring also opens up possibilities for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further diversity into the molecular structure.

Safety and Handling

Based on the available GHS hazard statements, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If swallowed, seek immediate medical advice.

Conclusion

This compound is a promising chemical intermediate with significant potential for application in the synthesis of novel drug candidates. While detailed experimental data on its physical properties are currently limited, its synthesis via Friedel-Crafts acylation is a well-established and reliable method. The versatile reactivity of its ketone functional group, combined with the modulating effects of its halogen substituents, makes it an attractive building block for the creation of diverse and complex molecular architectures for drug discovery programs. Further research into the properties and applications of this compound is warranted to fully explore its potential in the field of medicinal chemistry.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

PubChem. This compound Safety and Hazards. National Center for Biotechnology Information. [Link]

Sources

1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one safety and hazards data

An In-Depth Technical Guide to the Safety and Hazards of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one

Authored by a Senior Application Scientist

Introduction: this compound (CAS No. 1341892-32-7) is a chemical intermediate utilized in complex organic synthesis, particularly within pharmaceutical and agrochemical research.[1] As with any specialized research chemical, a thorough understanding of its hazard profile is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the known safety data, hazard classifications, and best practices for the handling, storage, and emergency management of this compound. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed to conduct risk assessments and implement appropriate safety protocols.

Chemical and Physical Identity

A precise understanding of the compound's identity is the foundation of any safety assessment.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 1341892-32-7 | BLDpharm, PubChem[2] |

| Molecular Formula | C₁₀H₁₀ClFO | BLDpharm, PubChem[2] |

| Molecular Weight | 200.64 g/mol | BLDpharm, PubChem[2] |

| Canonical SMILES | CC(C)C(=O)C1=C(C=C(C=C1)Cl)F | PubChem[2] |

| Physical State | Solid (presumed based on storage recommendations) | - |

| Storage | Sealed in dry, room temperature conditions | BLDpharm |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. According to data aggregated by the European Chemicals Agency (ECHA) and suppliers, this compound is classified as a hazardous substance.[2]

GHS Pictogram:

Signal Word: Warning [2]

Hazard Statements (H-Statements)

These phrases describe the nature of the hazard.

| Code | Statement | Hazard Class |

| H302 | Harmful if swallowed | Acute toxicity, Oral (Category 4)[2] |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2)[2] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A)[2] |

| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure; Respiratory tract irritation (Category 3)[2] |

Precautionary Statements (P-Statements)

These statements recommend measures to minimize or prevent adverse effects.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |

| P264 | Wash skin thoroughly after handling.[2] |

| P270 | Do not eat, drink or smoke when using this product.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |

| P405 | Store locked up.[2] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Toxicological Profile: A Data Gap Analysis

While the GHS classification provides a clear warning about the acute hazards, a deep dive into the public domain reveals a significant lack of specific quantitative toxicological data (e.g., LD50, LC50 values) for this specific compound. This data gap is a critical finding for any researcher. In the absence of detailed studies, the principle of precaution dictates that the compound should be treated with a high degree of care, assuming its potential for harm could be greater than the minimum classification suggests. The known hazards are directly linked to its irritant and acutely toxic properties upon ingestion.

Experimental Protocols for Safe Management

The following protocols are designed based on the known GHS hazards and are intended to form the basis of a laboratory's standard operating procedures (SOPs).

Mandatory Personal Protective Equipment (PPE) Workflow

The selection of PPE is not merely a checklist; it is a direct response to the identified hazards.

Caption: PPE selection based on specific GHS hazard statements.

Step-by-Step Safe Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is certified and functioning correctly. Confirm that an eyewash station and safety shower are accessible and unobstructed.[4]

-

PPE Donning: Put on a lab coat, followed by chemical splash goggles and appropriate chemical-resistant gloves.[5] Inspect gloves for any signs of degradation or puncture before use.

-

Weighing and Transfer: Conduct all manipulations, including weighing and transferring the solid compound, within the fume hood to mitigate inhalation exposure (H335).[4] Use a spatula for transfers and avoid generating dust.

-

Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware of potential exothermic reactions, although none are specifically documented for this compound.

-

Post-Handling: After use, decontaminate the spatula and any surfaces with an appropriate solvent.

-

Waste Disposal: Dispose of contaminated materials and excess chemical in a clearly labeled, sealed waste container designated for halogenated organic waste. Follow all institutional and local regulations for chemical waste disposal.[6]

-

Doffing PPE: Remove gloves using the proper technique to avoid skin contact with the outer surface.[5] Remove lab coat and wash hands thoroughly with soap and water.[7]

Emergency Response Protocols

Rapid and correct response to an exposure is critical.

Caption: First aid workflow for different exposure routes.

Detailed First-Aid Measures:

-

If Inhaled (H335): Immediately move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6]

-

In Case of Skin Contact (H315): Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.

-

In Case of Eye Contact (H319): Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed (H302): Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[8]

Environmental Hazards and Disposal

Conclusion

This compound is a compound with a well-defined set of acute hazards, including oral toxicity and irritation to the skin, eyes, and respiratory system. The primary challenge for researchers is the lack of comprehensive toxicological and environmental data. Therefore, a risk management strategy rooted in the precautionary principle is essential. Adherence to the GHS precautionary statements, implementation of robust engineering controls like fume hoods, consistent use of appropriate PPE, and preparedness for emergency situations are non-negotiable aspects of working with this chemical. By understanding and respecting the known hazards while acknowledging the data gaps, the scientific community can utilize this compound effectively while upholding the highest standards of laboratory safety.

References

-

PubChem. 1-(4-Chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(4-Chlorophenyl)-2-methylpropan-1-one. National Center for Biotechnology Information. [Link]

-

Harper College. SIGMA-ALDRICH Safety Data Sheet. Harper College. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

State of New Jersey. 1-CHLORO-2-PROPANOL HAZARD SUMMARY. NJ.gov. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Benzanilide 98%. Cole-Parmer. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 1-(4-Methylphenyl)-1-propanol. Chemos. [Link]

-

PubChem. 2-Chloro-1-(4-chlorophenyl)propan-1-one. National Center for Biotechnology Information. [Link]

- Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.

Sources

- 1. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

- 2. This compound | C10H10ClFO | CID 59682154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sds.diversey.com [sds.diversey.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. chemos.de [chemos.de]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. echemi.com [echemi.com]

1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one spectroscopic data (NMR, IR, MS)

An In-Depth Spectroscopic Guide to 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one

Executive Summary

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of this compound (CAS: 1341892-32-7), a fluorinated aromatic ketone of significant interest in pharmaceutical and chemical synthesis.[1] As a Senior Application Scientist, this document synthesizes predictive data and established spectroscopic principles to offer a robust framework for the structural elucidation and quality control of this compound. We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to verify and characterize this molecule.

Introduction and Molecular Framework

This compound is a halogenated propiophenone derivative. Its molecular structure, featuring an isopropyl ketone moiety attached to a dichlorofluorophenyl ring, presents a unique and informative spectroscopic fingerprint. Accurate characterization is paramount for its use as a building block in the synthesis of more complex molecules, ensuring reaction success and final product purity.

This guide will systematically deconstruct the expected data from each major spectroscopic technique. We will not only present the data but also explore the causal relationships between the molecular structure and the resulting spectra, providing field-proven insights into the interpretation of fluorinated aromatic systems.[2][3]

Molecular Structure

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₀H₁₀ClFO[1]

-

Molecular Weight: 200.64 g/mol [1]

-

CAS Number: 1341892-32-7[1]

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the presence of fluorine provides additional layers of information through ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings, which are invaluable for unambiguous assignments.[4]

¹H NMR Spectroscopy

The proton NMR spectrum is defined by two key regions: the aromatic region and the aliphatic region. The isopropyl group gives rise to a characteristic and easily identifiable pattern.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-9 (CH) | 3.4 - 3.6 | Septet | J = 6.8 Hz | 1H |

| H-10, H-11 (2 x CH₃) | 1.1 - 1.3 | Doublet | J = 6.8 Hz | 6H |

| Aromatic H | 7.2 - 7.6 | Multiplet | Various H-H and H-F couplings | 3H |

Rationale and Field Insights:

-

Isopropyl Group: The methine proton (H-9) is adjacent to six equivalent methyl protons, resulting in a septet according to the n+1 rule (6+1=7). Conversely, the six methyl protons (H-10, H-11) are split by the single methine proton, producing a doublet (1+1=2). The deshielding effect of the adjacent carbonyl group shifts the methine proton significantly downfield.

-

Aromatic Region: The aromatic protons are subject to complex splitting patterns due to both proton-proton couplings (ortho, meta) and proton-fluorine couplings. The fluorine atom at the C2 position will introduce additional splitting to the adjacent protons, with typical ortho H-F coupling constants in the range of 7-11 Hz. This complexity often requires 2D NMR techniques for full resolution, but provides definitive proof of the substitution pattern. The electron-withdrawing nature of the halogens and the carbonyl group will shift these protons downfield compared to unsubstituted benzene.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of unique carbon environments and crucial information about the electronic environment of each carbon. The influence of fluorine is particularly pronounced in ¹³C NMR.[5]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, ²JCF etc., Hz) |

|---|---|---|---|

| C-7 (C=O) | 202 - 206 | Doublet | ²JCF ≈ 2-5 Hz |

| C-2 (C-F) | 160 - 164 | Doublet | ¹JCF ≈ 250-260 Hz |

| C-4 (C-Cl) | 138 - 142 | Singlet or small doublet | ³JCF ≈ 3-5 Hz |

| C-6 | 130 - 133 | Doublet | ²JCF ≈ 15-20 Hz |

| Aromatic C-H | 115 - 130 | Various doublets | Various C-F couplings |

| C-9 (CH) | 38 - 42 | Singlet | - |

| C-10, C-11 (CH₃) | 18 - 22 | Singlet | - |

Rationale and Field Insights:

-

Carbonyl Carbon (C-7): The carbonyl carbon is the most deshielded, appearing far downfield as expected. It will exhibit a small doublet coupling to the fluorine two bonds away (²JCF).

-

Carbon-Fluorine Coupling: The most striking feature is the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine (C-2), which is a definitive indicator of a C-F bond. Carbons that are two (²JCF) or three (³JCF) bonds away from the fluorine will also show smaller, but observable, couplings, which are essential for assigning the aromatic carbons correctly.[6]

-

Quaternary Carbons: The carbons attached to the halogens (C-2, C-4) and the carbonyl group are typically weaker in intensity than the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying key functional groups. For this compound, the most prominent feature is the strong carbonyl absorption.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2870 | Medium | Aliphatic C-H Stretch (from isopropyl) |

| 1685 - 1700 | Strong, Sharp | C=O Stretch (Aryl Ketone) |

| 1600 - 1580 | Medium | Aromatic C=C Stretch |

| 1250 - 1200 | Strong | C-F Stretch |

| 1100 - 1000 | Medium-Strong | C-Cl Stretch |

Rationale and Field Insights:

-

Carbonyl (C=O) Stretch: This is the most diagnostic peak in the spectrum. Its position around 1690 cm⁻¹ is characteristic of an aryl ketone where the carbonyl is conjugated with the aromatic ring. The presence of electron-withdrawing halogens on the ring slightly increases the frequency compared to an unsubstituted acetophenone.[7]

-

C-H Stretches: The spectrum will clearly distinguish between sp²-hybridized C-H bonds of the aromatic ring (above 3000 cm⁻¹) and the sp³-hybridized C-H bonds of the isopropyl group (below 3000 cm⁻¹).

-

Fingerprint Region: The C-F and C-Cl bonds give rise to strong absorptions in the fingerprint region (below 1500 cm⁻¹). While this region can be complex, the presence of strong bands around 1250 cm⁻¹ is a good indicator for the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and critical information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, the molecule will ionize and fragment in a predictable manner. The most favorable cleavage is typically adjacent to the carbonyl group (alpha-cleavage).

Sources

- 1. This compound | C10H10ClFO | CID 59682154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biophysics.org [biophysics.org]

- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. app.studyraid.com [app.studyraid.com]

Methodological & Application

Application Note: Optimized Synthesis of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one

Abstract

This guide provides a comprehensive and technically grounded protocol for the synthesis of 1-(4-Chloro-2-fluorophenyl)-2-methylpropan-1-one. The selected synthetic route is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with isobutyryl chloride, catalyzed by anhydrous aluminum chloride. This document is structured to provide not just a procedural checklist, but a deep understanding of the reaction's mechanistic underpinnings, safety imperatives, and troubleshooting strategies. All quantitative data is summarized in tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.

Compound Profile and Significance

This compound is a substituted aromatic ketone. Its structural complexity, featuring a di-substituted phenyl ring, makes it a valuable precursor in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The chloro and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 1341892-32-7 | [1][2] |

| Molecular Formula | C₁₀H₁₀ClFO | [1] |

| Molecular Weight | 200.64 g/mol | [1][2][3] |

| Appearance | Expected to be a solid or oil | - |

Synthesis Overview: The Friedel-Crafts Acylation Route

The synthesis is achieved via a Friedel-Crafts acylation, a classic and robust method for forming carbon-carbon bonds to an aromatic ring.[4] In this specific application, the aromatic substrate, 1-chloro-3-fluorobenzene, is reacted with an acylating agent, isobutyryl chloride, in the presence of a strong Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃).

The reaction is regioselective. The fluorine atom is a weak ortho-, para- director, while the chlorine atom is also an ortho-, para- director. Acylation will preferentially occur at the position para to the fluorine atom (and ortho to the chlorine atom) due to the combined directing effects and steric considerations, yielding the desired product.

Reaction Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism, which can be broken down into two primary stages:[5]

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of isobutyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion ([CH₃]₂CH-C=O⁺) and the tetrachloroaluminate anion (AlCl₄⁻).[4][5]

-

Electrophilic Attack and Aromatic Substitution: The nucleophilic π-electron system of the 1-chloro-3-fluorobenzene ring attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A proton (H⁺) is then abstracted from the ring by the AlCl₄⁻ anion, which restores the aromaticity of the ring, yielding the final ketone product. This step also regenerates the AlCl₃ catalyst and produces hydrogen chloride (HCl) gas as a byproduct.[5]

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

4.1. Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Purity |

| 1-Chloro-3-fluorobenzene | 625-98-9 | 130.55 | 50.0 | 6.53 g (5.36 mL) | ≥99% |

| Isobutyryl chloride | 79-30-1 | 106.55 | 55.0 (1.1 eq) | 5.86 g (5.80 mL) | ≥98% |

| Aluminum chloride, anhydrous | 7446-70-0 | 133.34 | 60.0 (1.2 eq) | 8.00 g | ≥99% |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 100 mL | Anhydrous |

| Hydrochloric acid, conc. | 7647-01-0 | 36.46 | - | ~30 mL | 37% |

| Saturated NaHCO₃ solution | - | - | - | As needed | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | As needed | - |

4.2. Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (addition funnel)

-

Reflux condenser with a gas outlet connected to a gas trap (e.g., bubbler with mineral oil or a base trap)

-

Thermometer

-

Ice-water bath

-

Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Apparatus for column chromatography or vacuum distillation

4.3. Experimental Workflow

Caption: Overall experimental workflow for synthesis.

4.4. Step-by-Step Procedure

-